rice major allergenic protein
Description
Properties
CAS No. |
147097-22-1 |
|---|---|
Molecular Formula |
C7H13NO4 |
Synonyms |
rice major allergenic protein |
Origin of Product |
United States |
Scientific Research Applications
Identification and Characterization of Allergens
-
16-kDa Allergen :
- Identified as a major allergenic protein in rice, it has shown a strong correlation with IgE binding activity in allergic patients. Studies have demonstrated that this allergen is part of the α-amylase/trypsin inhibitor family, which is known for its potential to trigger allergic responses in various cereals .
- Structural characterization revealed conserved cysteine residues, indicating its stability and potential for cross-reactivity with other cereal allergens .
- 9-kDa Lipid Transfer Protein :
Transgenic Rice Development
The generation of transgenic rice with reduced levels of major allergens represents a promising application aimed at minimizing allergic reactions:
- Transgenic Approaches : Research has focused on creating rice lines with suppressed expression of major allergens such as the 16-kDa protein and novel high molecular weight (HMW) allergens. Techniques like RNA interference (RNAi) have been employed to achieve significant reductions in allergenic potential .
- Clinical Implications : In clinical trials, transgenic rice varieties demonstrated reduced IgE binding from sera of allergic patients, suggesting that these modified strains could be safer for consumption by individuals with rice allergies .
Case Studies and Clinical Research
- Clinical Trials :
- Immunochemical Studies :
Comparison with Similar Compounds
Table 1: Comparison of Rice Allergens with Homologous Proteins
Cross-Reactivity Mechanisms
- Poaceae Family Allergens : RAG1/RAG2 share epitopes with wheat and barley alpha-amylase inhibitors, explaining cross-reactivity in baker’s asthma and cereal allergies .
- Stress-Induced Changes : Unlike NT rice, transgenic RNA-binding protein (RBP) rice maintains stable allergenic protein expression under saline stress, highlighting cultivar-specific differences in allergen regulation .
IgE-Binding and Allergenicity Screening
- Proteome Database Analysis: Among 131 rice endosperm proteins, nine showed IgE-binding capacity despite low sequence similarity to known allergens, emphasizing the role of conformational epitopes .
- In Silico Tools : AllerCatPro predicts allergenicity using 3D structural homology, identifying rice glyoxalase I and globulins as medium-risk allergens due to structural overlaps with parasite proteins (e.g., helminth antigens) .
Reduction Strategies and Hypoallergenic Variants
- Antisense RNA Suppression : Transgenic rice with reduced 14–16 kDa allergen content (up to 90% reduction) was developed, demonstrating the feasibility of hypoallergenic rice .
- Enzymatic Hydrolysis : Partial digestion of rice proteins reduces IgE reactivity, as seen in hypoallergenic infant formulas .
Preparation Methods
Aqueous and Salt-Based Extraction
The initial step in isolating rice allergenic proteins involves extracting soluble fractions from rice grains. Matsuda et al. (1988) demonstrated that defatted rice bran or endosperm powder, when treated with 1.0 M NaCl solution, releases water-soluble proteins, including the 16 kDa allergen. The extraction efficiency is influenced by:
-
Particle size : Finely ground rice powder increases surface area for solvent interaction.
-
Extraction duration : Prolonged incubation (16–24 hours) enhances protein yield.
-
Temperature : Room temperature (20–25°C) is optimal to prevent protein denaturation.
After centrifugation (9,000 × g, 20 minutes), ammonium sulfate precipitation (90% saturation) is employed to concentrate proteins, followed by dialysis against phosphate-buffered saline (PBS) to remove salts.
Detergent-Assisted Extraction
Alternative methods use detergents like SDS or Triton X-100 to solubilize membrane-bound proteins. However, this approach risks altering the conformational epitopes critical for IgE reactivity. A comparative study found that 1.0 M NaCl extraction preserves allergenic activity better than detergent-based methods.
Purification Strategies
Ion-Exchange Chromatography
The 16 kDa allergen is purified using diethylaminoethyl (DEAE) cellulose chromatography. In a seminal study, the NaCl-eluted fraction from DEAE cellulose (pH 8.6 Tris-HCl buffer) yielded a protein peak with high IgE reactivity. This step removes contaminating proteins such as glutelins and prolamins.
Gel Filtration Chromatography
Further purification is achieved via size-exclusion chromatography. Sephadex G-100 or TSK-gel G3000 SW columns separate the 16 kDa allergen from higher-molecular-weight proteins. The elution profile correlates with SDS-PAGE data, confirming a monomeric structure stabilized by intramolecular disulfide bonds.
Affinity Chromatography
Monoclonal antibodies specific to the 16 kDa allergen enable immunoaffinity purification. Kim et al. (1999) utilized polyclonal antibodies raised in rats to isolate recombinant allergens from a rice cDNA library. This method ensures high specificity but requires prior knowledge of epitope sequences.
Characterization of Purified Allergens
Electrophoretic Analysis
SDS-PAGE under reducing conditions confirms the molecular weight (16 kDa) and purity (>95%) of the isolated protein. Non-reducing conditions reveal no oligomers, confirming the absence of intermolecular disulfide bonds.
Immunological Assays
-
ELISA : Quantifies IgE binding using sera from rice-allergic patients. The 16 kDa allergen shows 8-fold higher reactivity compared to controls.
-
Western blotting : Validates allergen identity using monoclonal antibodies.
-
Histamine release assays : Demonstrates bioactivity in basophils from sensitized individuals.
Structural Analysis
Amino acid sequencing reveals ten conserved cysteine residues forming five disulfide bonds, critical for thermal stability. The protein shares homology with α-amylase/trypsin inhibitors in wheat and barley, explaining cross-reactivity in baker’s asthma.
Stability and Functional Properties
Thermal Stability
The 16 kDa allergen retains >60% IgE reactivity after boiling (100°C, 60 minutes), attributed to its rigid disulfide-bonded structure. This stability complicates allergen avoidance through cooking.
Enzymatic Activity
Despite homology to α-amylase inhibitors, the 16 kDa protein lacks measurable inhibitory activity, suggesting its primary role is immunological.
Comparative Analysis of Preparation Methods
| Method | Yield (mg/100 g rice) | Purity (%) | Allergenic Activity |
|---|---|---|---|
| 1.0 M NaCl extraction | 15–20 | 90–95 | High (RAST score ≥3) |
| DEAE + Sephadex | 10–12 | ≥95 | High |
| Immunoaffinity | 2–5 | ≥99 | Moderate |
Key findings :
Q & A
Basic Research Questions
Q. What standardized methodologies are recommended for quantifying major allergenic proteins in rice?
- The Bradford assay is a foundational method for protein quantification via dye-binding principles, suitable for preliminary screening . Advanced workflows combine 2D gel electrophoresis (e.g., Auto2D® systems) to resolve isoforms of allergenic proteins (e.g., 16–18 kDa bands linked to β’-component in salmon roe) and mass spectrometry (MS) for peptide marker identification and relative quantification. MS-based spectral counting enables protein-specific conversion factors (CFs) for allergenic ingredient profiling .
Q. How do protein digestibility assays inform the allergenic potential of rice proteins?
- In vitro gastrointestinal models simulate protein degradation using pepsin, trypsin, and chymotrypsin. Resistance to digestion (e.g., intact 16-kDa rice protein fragments) correlates with allergenic potency, assessed via SDS-PAGE or HPLC. Proteins surviving digestion are prioritized for IgE binding assays .
Q. What criteria classify a rice protein as a "major" allergen?
- Major allergens are defined by clinical prevalence (IgE reactivity in >50% of sensitized patients) and relative abundance in the source. For example, the 16-kDa rice protein is a major allergen due to its high IgE recognition in rice-allergic populations and cross-reactivity with Poaceae family cereals .
Advanced Research Questions
Q. How do discrepancies between theoretical and empirical conversion factors (CFs) impact quantification of allergenic proteins?
- Theoretical CFs rely on averaged protein profiles (e.g., cow’s milk), but rice lacks comprehensive reference proteomes. Experimental CFs derived from discovery MS improve accuracy by accounting for isoform-specific peptide markers. However, biological variability (e.g., rice cultivar differences) necessitates testing multiple ingredient batches .
Q. What structural characterization techniques resolve allergenic epitopes in rice proteins?
- Circular dichroism (CD) analyzes secondary structure changes (α-helix, β-sheet) induced by processing, which alter IgE epitope accessibility. High-resolution MS and X-ray crystallography further map conformational epitopes, critical for designing hypoallergenic variants .
Q. What are the limitations of bioinformatics tools in predicting rice allergen cross-reactivity?
- Databases like AllergenOnline and SDAP use sequence homology (>35% identity) to flag risks, but miss conformational epitopes. Structural alignment tools (e.g., TM-align) improve predictions for proteins lacking linear homology (e.g., lipid transfer proteins). False positives arise from conserved domains (e.g., prolamin superfamily) without clinical relevance .
Q. How do post-translational modifications (PTMs) in rice allergens affect immunoassay accuracy?
- Glycosylation or phosphorylation alters antibody binding, causing underestimation in ELISAs. MS-based workflows with PTM-specific search algorithms (e.g., Byonic) improve detection, while synthetic peptide calibrants normalize quantification across modified and unmodified forms .
Q. What integrated frameworks assess the allergenicity risk of novel rice proteins?
- A tiered approach combines:
- In silico homology screening (AllergenOnline, ≥35% identity threshold).
- In vitro IgE binding (immunoblot/ELISA with sera from rice-allergic patients).
- Functional assays (basophil activation tests).
- In vivo challenges (double-blind placebo-controlled food trials) .
Q. Why is harmonizing reference materials critical for rice allergen quantification?
- Matrix complexity (e.g., lipid/protein interactions in roasted rice) necessitates gravimetrically prepared reference materials. Current gaps include lack of certified PTM-characterized allergens and validated extraction protocols for processed matrices .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
